The synthesis of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea can be achieved through several methods, often involving the reaction of specific precursors under controlled conditions. One notable method includes the use of alkali metal alkoxides or carbonates as bases in the presence of solvents such as toluene or acetonitrile.
The molecular structure of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea features a cyclohexyl group attached to a urea moiety, which is further substituted by a p-sulfamoylphenethyl group.
The structural representation can be visualized using SMILES notation: N[S](=O)(C1=CC=C(CCNC(NC2([2H])...
.
1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea is involved in various chemical reactions, primarily related to its synthesis and degradation pathways.
These reactions are typically monitored using techniques such as Thin Layer Chromatography (TLC) or High Performance Liquid Chromatography (HPLC) to ensure proper yield and purity .
The mechanism of action for 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea primarily relates to its role as an impurity in Glipizide synthesis. As a sulfonamide derivative, it may exhibit inhibitory effects on certain enzymes involved in glucose metabolism.
The physical and chemical properties of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea are crucial for understanding its behavior in various environments:
1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea primarily finds applications within pharmaceutical research and development:
This compound exemplifies the intricate relationships between chemical structure and biological function, making it a subject of interest in medicinal chemistry and drug development initiatives.
1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea is a structurally specialized organic compound of significant interest in pharmaceutical chemistry. This urea derivative features a cyclohexyl group linked via a urea bridge to a p-sulfamoylphenethyl moiety, resulting in the systematic name 4-[2-[(cyclohexylcarbamoyl)amino]ethyl]benzenesulfonamide. With a molecular formula of C₁₅H₂₃N₃O₃S and a molecular weight of 325.43 g/mol, it serves primarily as a critical chemical reference standard rather than a therapeutic agent [2] [9]. Its importance stems from its role as Glipizide Impurity H—a designated impurity in the synthesis and quality control of the antidiabetic drug glipizide (a second-generation sulfonylurea). The compound exemplifies the intersection of synthetic organic chemistry and pharmaceutical regulatory science, where precise characterization of molecular structure and purity is essential for drug safety and efficacy [8] [9].
The compound’s nomenclature follows systematic IUPAC conventions and includes recognized pharmaceutical identifiers:
Structural Features:
Representational Systems:
C1CCC(CC1)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
[4] [9] NIMGDPRCIUIRNT-UHFFFAOYSA-N
[4] Table 1: Structural Identifiers of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea
Identifier Type | Value |
---|---|
IUPAC Name | 1-cyclohexyl-3-[2-(4-sulfamoylphenyl)ethyl]urea |
CAS No. | 10080-05-4 |
Molecular Formula | C₁₅H₂₃N₃O₃S |
Molecular Weight | 325.43 g/mol |
SMILES | C1CCC(CC1)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Deuterated CAS | 1794979-66-0 (d₁₁ variant) |
The compound’s significance is intrinsically tied to the evolution of sulfonylurea-based antidiabetic drugs:
Table 2: Key Historical Milestones
Era | Development | Relation to Compound |
---|---|---|
1950s–1960s | First-generation sulfonylureas commercialized (e.g., tolbutamide) | Established urea-sulfonamide core pharmacology |
1980s | Second-generation sulfonylureas developed (glipizide, glyburide) | Parent drug (glipizide) enabling impurity identification |
1990s–Present | Strict regulatory guidelines for impurity profiling (ICH Q3A/B) | Compound designated as Glipizide Impurity H |
As Glipizide Impurity H, this compound is indispensable in ensuring the safety and consistency of glipizide manufacturing:
Table 3: Analytical and Regulatory Specifications
Parameter | Specification | Purpose |
---|---|---|
Purity Grade | >95% (HPLC) [2] [9] | Chromatographic calibration |
Pharmacopeial Designation | Glipizide Impurity H (EP/JP) [8] [9] | Regulatory compliance |
Deuterated Form | C₁₅H₁₂D₁₁N₃O₃S; CAS 1794979-66-0 [1] | Mass spectrometry internal standard |
Storage | +4°C; ambient shipping [1] [2] | Stability preservation |
Regulatory Use | ANDA submissions, QC testing, pharmacopeial standardization [1] [9] | Ensuring drug safety and efficacy |
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6